Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O2 It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyridine core. The ester group is then introduced through esterification reactions, and the final product is obtained by treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in cancer research, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride can be compared with other pyrazolopyridine derivatives:
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Similar structure but different biological activity.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Different core structure but similar functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Different ring system but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVZGPSIXLJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864016-47-6 |
Source
|
Record name | methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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